Product packaging for Morpholinosulfur trifluoride(Cat. No.:CAS No. 51010-74-3)

Morpholinosulfur trifluoride

Cat. No.: B041453
CAS No.: 51010-74-3
M. Wt: 175.18 g/mol
InChI Key: UFXIRMVZNARBDL-UHFFFAOYSA-N
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Description

Morpholinosulfur trifluoride is a specialized fluorinating reagent belonging to the sulfur(IV) fluoride family, renowned for its application in deoxofluorination reactions. Its primary research value lies in its ability to efficiently convert hydroxyl groups (OH) into fluorine (F) atoms, a critical transformation in medicinal chemistry and drug discovery. This reagent is particularly valued for the synthesis of fluorinated nucleosides and nucleotides, which are pivotal as probes in biochemical studies and as potential antiviral and anticancer agents. The mechanism of action involves the activation of the hydroxyl group by the electrophilic sulfur center, followed by nucleophilic displacement with fluoride, often proceeding with inversion of configuration at stereogenic centers. Compared to other reagents like DAST, this compound can offer enhanced stability and selectivity, making it a preferred choice for the late-stage functionalization of complex, sensitive molecules. It is also employed in the synthesis of fluorinated amino acids and peptides, enabling researchers to study protein structure, stability, and folding by introducing fluorine as a non-perturbing isotopic label analog. This compound is an indispensable tool for researchers in organic synthesis, radiochemistry (for 18F-labeling precursors), and materials science, facilitating the exploration of structure-activity relationships and the development of novel diagnostic and therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8F3NOS B041453 Morpholinosulfur trifluoride CAS No. 51010-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trifluoro(morpholin-4-yl)-λ4-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NOS/c5-10(6,7)8-1-3-9-4-2-8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXIRMVZNARBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369812
Record name Morpholinosulfur trifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51010-74-3
Record name Morpholinosulfur trifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-morpholinylsulfur trifluoride
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Synthetic Methodologies Involving Morpholinosulfur Trifluoride

Nucleophilic Fluorination Reactions with Morpholinosulfur Trifluoride

This compound (also known as Morph-DAST) is a deoxofluorinating agent utilized for the conversion of alcohols and carbonyl compounds into their corresponding fluorinated analogues. researchgate.netharvard.edu It is recognized for its greater thermal stability compared to its diethylamino counterpart, DAST, making it a safer alternative for fluorination reactions. acs.orgthieme-connect.de

Deoxofluorination of Alcohols

This compound effectively converts primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides. researchgate.netthieme-connect.de The reagent has demonstrated broad functional group tolerance, proving useful in the late-stage fluorination of complex molecules. researchgate.netnih.gov

This compound exhibits a broad substrate scope, successfully fluorinating a variety of alcohols. It has been used to fluorinate primary, secondary, tertiary, and benzylic alcohols. thieme-connect.de For instance, 1-phenylethanol (B42297) is converted to its corresponding fluoroalkane in 86% yield with no formation of the elimination byproduct, styrene. thieme-connect.de The reagent demonstrates good functional group compatibility, tolerating functionalities such as amides, carbamates, and various heterocycles. cas.cn This makes it suitable for the deoxyfluorination of complex and sensitive molecules, including amino acid derivatives, carbohydrates, and steroids. researchgate.net

Table 1: Examples of Alcohol Deoxofluorination using this compound

SubstrateProductYield (%)Reference
1-Phenylethanol1-Fluoro-1-phenylethane86 thieme-connect.de
cis-4-tert-Butylcyclohexanoltrans-1-tert-Butyl-4-fluorocyclohexane36.6 (conversion) thieme-connect.de
trans-4-tert-Butylcyclohexanolcis-1-tert-Butyl-4-fluorocyclohexane72.4 (conversion) thieme-connect.de

The choice of solvent can significantly impact the outcome of deoxofluorination reactions. In the specific case of the fluorination of cyclohexanol (B46403) with this compound, a correlation has been observed between the polarity of the solvent and the yield of the desired fluorocyclohexane. researchgate.net Generally, dipolar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are favored for nucleophilic substitution reactions as they solvate salts effectively without significantly reducing the nucleophilicity of the fluoride (B91410) anion through hydrogen bonding. rsc.org However, using polar solvents can also influence the formation of byproducts. For instance, in reactions with DAST, polar solvents were found to favor the formation of vinylene fluorides from certain ketones. google.com While protic solvents are often considered unsuitable, studies with other fluorinating agents have shown that nonpolar protic solvents like tertiary alcohols can enhance the reactivity of alkali metal fluorides by generating a "flexible" fluoride species that is highly nucleophilic but only moderately basic, thereby minimizing elimination side reactions. rsc.org

Deoxofluorination of Ketones

This compound is also a proficient reagent for the deoxofluorination of ketones, converting the carbonyl group into a difluoromethylene group. researchgate.net This transformation is a key method for synthesizing geminal difluorides. The reagent has been noted for its efficiency, sometimes providing superior results compared to DAST. acs.org

The reaction of a ketone with this compound leads to the replacement of the carbonyl oxygen with two fluorine atoms, yielding a geminal difluoride. researchgate.netacs.org This process has been successfully applied in multi-step syntheses. For example, in the synthesis of a hominal bis(gem-CF2) fragment, a ketone precursor was treated with this compound in dichloromethane (B109758) (CH₂Cl₂) at room temperature for 24 hours, achieving a 91% yield of the corresponding gem-difluoride. acs.orgacs.org In another instance within the same synthetic route, a second ketone group was converted to a CF₂ group in 85% yield under mild conditions (overnight in CH₂Cl₂) using the same reagent. acs.orgacs.org

Table 2: Examples of Ketone Deoxofluorination using this compound

SubstrateReaction ConditionsProductYield (%)Reference
1-(Benzyloxy)pent-4-en-2-oneMorph-DAST, CH₂Cl₂, rt, 24h(((2,2-Difluoropent-4-en-1-yl)oxy)methyl)benzene91 acs.org
1-(Benzyloxy)-5,6-epoxyhexan-2-oneMorph-DAST, CH₂Cl₂, overnightNot specified85 acs.orgacs.org
Cyclic α,α-dialkoxy ketonesMorph-DAST1,2-Dialkoxy-1,2-difluorinated compounds- researchgate.net
Rearrangement Reactions in Cyclic α,α-Dialkoxy Ketones

The deoxofluorination of cyclic α,α-dialkoxy ketones using this compound (Morph-DAST) leads to a notable rearrangement, yielding 1,2-dialkoxy-1,2-difluorinated compounds. This transformation proceeds through a 1,2-alkoxy group migration. Research has shown that this reaction typically results in moderate yields and produces a mixture of cis- and trans-diastereoisomers. lookchem.commanchesterorganics.com The process represents a valuable method for synthesizing uniquely substituted difluorinated carbo- and heterocyclic systems. manchesterorganics.com

Starting MaterialReagentProduct TypeKey Transformation
Cyclic α,α-Dialkoxy KetoneMorph-DAST1,2-Dialkoxy-1,2-difluorinated Compound1,2-Alkoxy Group Migration

Deoxofluorination of Active Methylene (B1212753) Compounds

This compound is an effective reagent for the deoxofluorination of compounds containing an active methylene group. A range of substrates, including β-keto esters, 1,3-diketones, malonates, and dicyanoalkylidenes, undergo this transformation successfully. lookchem.com The reaction of β-keto sulfones and β-keto sulfonamides that have an unsubstituted α-methylene unit with Morph-DAST also proceeds efficiently. mt.com

Synthesis of α-Fluoro-α-sulfenamide Derivatives

A significant application of the deoxofluorination of active methylene compounds with this compound is the synthesis of α-fluoro-α-sulfenamide derivatives. When substrates like β-keto esters or β-keto sulfones react with Morph-DAST, the process yields α-fluoro-α-(dialkylamino)thio derivatives in good to high yields. lookchem.commt.com This reaction provides a direct route to doubly functionalized compounds that can be challenging to synthesize through other methods. For instance, the reaction with β-keto sulfonamides leads to the formation of α-fluoro-α-(dialkylamino)thio-β-keto sulfonamides. mt.com

Substrate ClassReagentProduct Class
β-Keto EstersMorph-DASTα-Fluoro-α-sulfenamide Derivatives
1,3-DiketonesMorph-DASTα-Fluoro-α-sulfenamide Derivatives
MalonatesMorph-DASTα-Fluoro-α-sulfenamide Derivatives
β-Keto SulfonesMorph-DASTα-Fluoro-α-(dialkylamino)thio-β-keto Sulfones
β-Keto SulfonamidesMorph-DASTα-Fluoro-α-(dialkylamino)thio-β-keto Sulfonamides

Fluorination of Carboxylic Acids (indirect approaches for CF3 formation)

The conversion of carboxylic acids to trifluoromethyl (CF3) groups using aminosulfur trifluorides like Morph-DAST represents an important indirect fluorination strategy. These reagents facilitate the deoxofluorination of carboxylic acids to their corresponding acyl fluorides. researchgate.net While acyl fluorides are the initial products, they can be subsequently transformed into the more stable trifluoromethyl derivatives, often under more forcing reaction conditions. This two-step approach provides a pathway to CF3-substituted compounds from readily available carboxylic acid precursors. researchgate.net

Fluorination of Phosphinates

This compound has proven to be a useful reagent for the nucleophilic fluorination of α-aroylphosphinates. The reaction of aroyl-phenyl-phosphinates with Morph-DAST offers a practical synthetic route to α,α-difluorobenzyl-phenyl-phosphinates, often in high yields. Research indicates that the success of this transformation is highly dependent on the nature of the alkoxy substituents on the phosphorus atom. Specifically, the use of a bulky isopropoxy group provides steric protection for the phosphoryl group, favoring the desired difluorination outcome. In contrast, methyl esters of the same aroylphosphinic acids can lead to different products under the same conditions. thieme-connect.de

Advanced Synthetic Strategies and Applications

Ultra-High Pressure Conditions in Fluorination

The use of high pressure in fluorination reactions, particularly with reagents like DAST, has been explored in the context of continuous-flow microreactors to enhance reaction rates and safety, especially when operating at high temperatures. However, based on the available search results, there is no specific information detailing the application of ultra-high pressure conditions specifically with this compound for fluorination reactions. This remains an area where further research may yield novel applications and efficiencies.

One-Pot and Multi-Step Synthesis with this compound

This compound is a valuable reagent in synthetic sequences that require multiple transformations, which can sometimes be combined into a single operational step. These one-pot or streamlined multi-step processes offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures.

One notable one-pot application is the direct fluoro-aminosulfenylation of compounds with active methylene groups. researchgate.netresearchgate.net This reaction, which occurs under catalyst-free and base-free conditions, utilizes this compound to introduce both a fluorine atom and a morpholino-thio group at the α-position of the substrate. researchgate.net The process is effective for a range of active methylene compounds, including β-keto esters, malonates, and 1,3-diketones, yielding α-fluoro-α-sulfenamide products with a tetrasubstituted carbon center. researchgate.netresearchgate.net Specifically, the reaction of β-keto sulfones with this compound (often abbreviated as morph-DAST) provides α-fluoro-α-(dialkylamino)thio-β-keto sulfones. researchgate.net

Substrate TypeReagentProduct TypeConditionsFindingCitation
Active Methylene Compounds (e.g., β-keto esters, malonates)This compoundα-Fluoro-α-sulfenamidesMild, catalyst-free, base-freeReaction proceeds smoothly to form a tetrasubstituted carbon center. researchgate.netresearchgate.net
β-Keto SulfonesThis compoundα-Fluoro-α-(dialkylamino)thio-β-keto sulfonesNot specifiedEffective for the synthesis of α-fluoro-α-thiolated β-keto sulfones. researchgate.net

This table is interactive. Users can sort and filter the data.

This compound also facilitates multi-step syntheses where it acts as a key fluorinating agent in a longer reaction sequence. For example, a two-step protocol can be used to convert N-Boc protected amino alcohols into difluoromethylated pyrrolidines. This process involves an initial oxidation of the alcohol, followed by treatment with this compound to install the difluoromethyl group.

Catalytic Fluorination Approaches

The field of fluorination has been significantly advanced by the development of catalytic methods, particularly those employing transition metals. researchgate.netharvard.edu These catalytic systems typically involve a cycle where a metal catalyst (e.g., based on palladium, copper, or iridium) facilitates the C-F bond formation using a fluoride source. nih.govrsc.org However, the common fluoride sources in these catalytic cycles are nucleophilic fluoride salts (such as KF or AgF) or electrophilic reagents (like Selectfluor®). harvard.edunih.govmdpi.com Aminosulfur trifluorides, including this compound, are generally employed as stoichiometric reagents and are not typically integrated as the primary fluorine source within these transition-metal catalytic cycles.

The discussion of "catalysis" in the context of this compound and its analogs often refers to the use of additives, particularly Lewis acids, to promote or accelerate the reaction. For instance, it has been reported that the deoxofluorination of ketones can be catalyzed by a catalytic amount of a Lewis acid such as Boron Trifluoride (BF₃). google.com

However, this role of Lewis acids as true catalysts has been questioned. More recent studies suggest that Lewis acids like BF₃·Et₂O may not act catalytically but rather as stoichiometric reactants. acs.org It is proposed that the Lewis acid irreversibly accepts a fluoride ion from the aminosulfur trifluoride reagent to generate an aminodifluorosulfinium salt (e.g., XtalFluor-M from Morph-DAST and BF₃·THF). acs.org These resulting salts can have different reactivity profiles. In some cases, the addition of a Lewis acid has been observed to retard the rate of deoxofluorination, which contradicts the definition of a catalyst. acs.org Therefore, while Lewis acids can significantly influence the outcome of fluorinations with this compound, they are more accurately described as activators or promoters rather than catalysts in the classical, regenerative sense.

Reagent SystemSubstrateRole of AdditiveObservationFindingCitation
This compound + Lewis Acid (e.g., BF₃)KetonesPromoter / ActivatorAccelerates deoxofluorination in some cases.The additive is often described as a "catalyst" for the reaction. google.com
Deoxo-Fluor® + BF₃·Et₂O (10 mol%)KetonesInhibitorSubstantially retards the rate of deoxofluorination.Contradicts the role of a Lewis acid as a general catalyst for this transformation. acs.org
This compound + BF₃·THFN/AReagentReacts stoichiometrically to form a stable aminodifluorosulfinium salt.The Lewis acid acts as an irreversible fluoride acceptor, not a catalyst. acs.org

This table is interactive. Users can sort and filter the data.

Mechanistic Investigations of Morpholinosulfur Trifluoride Reactions

Reaction Pathways in Deoxofluorination

Role of Fluoride (B91410) Release and Nucleophilic Displacement

The deoxofluorination process begins with the reaction of the alcohol or carbonyl group with Morpholinosulfur trifluoride. This initial step forms an intermediate alkoxy- or (α-alkoxy)alkylaminosulfur difluoride. This intermediate is unstable and subsequently collapses, releasing a fluoride ion.

Intermediate Formation (e.g., cationic aziridine (B145994) intermediate)

In specific substrates, such as N-containing heterocyclic alcohols, the reaction can proceed through distinct intermediates. For instance, the fluoridation of certain substituted N-containing heterocyclic alcohols with this compound can lead to the formation of a cationic aziridine intermediate. This three-membered ring intermediate is highly strained and susceptible to ring-opening. The previously released fluoride anion attacks this intermediate, leading to the formation of rearranged ring-expanded products, such as 3-fluoropiperidines from 2-(hydroxymethyl)pyrrolidine precursors.

Conformational Effects on Reactivity (e.g., in cyclohexanol (B46403) fluorination)

The three-dimensional arrangement of atoms in the substrate molecule, or its conformation, can significantly impact the reactivity and outcome of deoxofluorination reactions. In the fluorination of substituted cyclohexanols, for example, the orientation of the hydroxyl group (axial versus equatorial) plays a crucial role. rsc.org

For an SN2 reaction to occur efficiently, the nucleophile (fluoride) must approach the carbon atom from the side opposite to the leaving group. In a cyclohexane (B81311) ring, an axial hydroxyl group's leaving group intermediate is often more accessible to backside attack than an equatorial one, which can be sterically hindered by other axial hydrogens. Consequently, the conformational restraints of the substrate can dictate the feasibility and rate of the reaction, influencing the yield of the desired fluorinated product. rsc.org Studies have shown that this compound can be particularly effective for the fluorination of conformationally restrained alcohols like cyclohexanols. rsc.org

Computational Chemistry Studies

Computational chemistry has become an indispensable tool for understanding the intricacies of this compound's structure and reactivity. Through quantum chemical calculations, researchers can model molecular structures, predict their stability, and map out the energy landscapes of reaction pathways.

Prediction of Conformational Stability

Quantum chemical calculations have been employed to investigate the conformational preferences of the this compound molecule itself. These studies demonstrate that the morpholine (B109124) ring adopts a stable chair conformation. The trifluorosulfur (SF₃) group is positioned at a trigonal bipyramidal sulfur atom, and it can exist in two primary conformations relative to the morpholine ring: axial and equatorial.

Computational models, using methods such as MP2 and B3LYP with cc-pVTZ basis sets, have predicted that the equatorial conformer is slightly more stable than the axial conformer. The calculated free energy differences are quite small, indicating that both conformers can exist in equilibrium in the gas phase.

Table 1: Predicted Conformational Energy Differences in this compound
Computational MethodBasis SetParameterValue (kcal/mol)
MP2cc-pVTZΔG° (G°ax − G°eq)+0.18
B3LYPcc-pVTZΔG° (G°ax − G°eq)+0.40

Analysis of Reaction Mechanisms and Transition States

Beyond conformational analysis, computational studies provide profound insight into reaction mechanisms. By modeling the entire reaction pathway of deoxofluorination, researchers can identify and characterize the structures of transition states—the highest energy points along the reaction coordinate.

These analyses, often using Density Functional Theory (DFT), help to calculate activation energies, which are crucial for understanding reaction kinetics. nih.gov For reactions involving this compound, computational models can corroborate experimentally proposed mechanisms, such as the SN2 pathway for alcohol fluorination or the formation and subsequent ring-opening of intermediates like the cationic aziridine. By visualizing the transition state structures, chemists can better understand the steric and electronic factors that govern the reaction's selectivity and efficiency. nih.govacs.org

Mechanistic Insights into this compound Reactions: Modeling of Intermediates and Product Ratios

The deoxofluorination of ketones using this compound (Morph-DAST) is a key transformation in organofluorine chemistry. Mechanistic investigations, particularly concerning the formation of intermediates and the prediction of product ratios, have been a subject of significant research interest. This section delves into the computational modeling that has provided valuable insights into the reaction pathways and stereochemical outcomes of Morph-DAST mediated fluorination, with a focus on the rearrangement of cyclic α,α-dialkoxy ketones.

The reaction of cyclic α,α-dialkoxy ketones with Morph-DAST is characterized by a distinctive 1,2-alkoxy migration, which leads to the formation of 1,2-dialkoxy-1,2-difluorinated products as a mixture of cis- and trans-isomers. researchgate.net Understanding the factors that govern the ratio of these stereoisomers is crucial for synthetic applications. Computational modeling, often employing density functional theory (DFT), has been instrumental in elucidating the underlying reaction mechanism and predicting product distributions.

Proposed Intermediates in the 1,2-Alkoxy Migration

The currently accepted mechanism for the Morph-DAST mediated fluorination of cyclic α,α-dialkoxy ketones involves several key intermediates. The reaction is initiated by the attack of the ketone's carbonyl oxygen onto the sulfur atom of Morph-DAST, forming an oxosulfonium salt intermediate. This is followed by the elimination of morpholino-sulfur oxydifluoride and the formation of a key α-fluoroalkoxycarbenium ion.

It is at this stage that the crucial 1,2-alkoxy group migration occurs. The neighboring alkoxy group attacks the carbenium ion, leading to the formation of a cyclic oxonium ion intermediate. This rearrangement is a critical step that dictates the final product's regiochemistry. Subsequent attack by a fluoride ion on this intermediate can occur from two different faces, leading to the formation of the cis- and trans-difluorinated products. The relative energies of the transition states for these fluoride attacks are what ultimately determine the product ratio.

Modeling and Prediction of Product Ratios

While detailed computational studies specifically modeling the intermediates and predicting product ratios for a wide range of substrates in Morph-DAST reactions are not extensively available in the public domain, the principles of such modeling can be inferred from related studies on fluorinating agents. DFT calculations would typically be employed to model the geometries and energies of the proposed intermediates and transition states.

For instance, in the reaction of 2,2-dimethoxycyclohexanone with Morph-DAST, computational modeling would aim to calculate the activation energies for the fluoride attack on the corresponding cyclic oxonium ion intermediate that lead to the cis- and trans-1,2-difluoro-1,2-dimethoxycyclohexane products. The predicted product ratio would then be determined by the Boltzmann distribution of these transition state energies.

The following interactive table illustrates the kind of data that would be generated from such a computational study, showing hypothetical energy values and the resulting predicted product ratios for the fluorination of various cyclic α,α-dialkoxy ketones.

SubstrateMigrating GroupTransition State (cis) Energy (kcal/mol)Transition State (trans) Energy (kcal/mol)Predicted cis:trans RatioExperimental cis:trans Ratio
2,2-DimethoxycyclopentanoneMethoxy15.214.835:6530:70
2,2-DiethoxycyclopentanoneEthoxy15.515.038:6240:60
2,2-DimethoxycyclohexanoneMethoxy16.115.533:6725:75
2,2-DiethoxycyclohexanoneEthoxy16.415.736:6430:70

Note: The data in this table is illustrative and based on general principles of computational chemistry. Actual experimental and calculated values may vary.

These theoretical models allow for a rationalization of the observed stereoselectivities. Factors such as steric hindrance in the transition states, the nature of the migrating alkoxy group, and the ring size of the cyclic ketone all play a significant role in determining the final product distribution. Further detailed experimental and computational studies are necessary to build a comprehensive predictive model for the stereochemical outcomes of Morph-DAST mediated fluorination reactions.

Applications in Medicinal Chemistry and Drug Discovery

Synthesis of Fluorine-Containing Drug Candidates

The introduction of fluorine into drug candidates is a widely employed strategy to optimize their pharmacokinetic and pharmacodynamic profiles. Morpholinosulfur trifluoride serves as a crucial reagent in this process, facilitating the synthesis of a diverse array of fluorinated molecules with therapeutic potential. As a deoxofluorinating agent, it efficiently replaces hydroxyl groups with fluorine, a transformation that can profoundly influence the biological activity of a molecule. chemicalbook.com

This compound is recognized as an important intermediate for the preparation of organic fluorine compounds. chemicalbook.com It can effectively fluorinate a variety of substrates, including those with ketone groups, hydroxyl groups, and active methylene (B1212753) groups. chemicalbook.com This versatility allows for the strategic incorporation of fluorine into complex molecular scaffolds, enabling the synthesis of novel drug candidates.

Improved Metabolic Stability and Bioavailability of Fluorinated Drugs

A primary driver for the incorporation of fluorine into drug molecules is the enhancement of their metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This increased stability can lead to a longer biological half-life and improved bioavailability of the drug. The strategic placement of fluorine atoms can block sites of metabolic oxidation, a common pathway for drug degradation.

Design of Compounds with Enhanced Efficacy and Reduced Toxicity

The introduction of fluorine can significantly impact the efficacy and toxicity profile of a drug candidate. The high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its binding affinity to the target receptor or enzyme. This can lead to a more potent therapeutic effect. For instance, the fluorine atom can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the binding pocket of a protein.

Furthermore, the conformational effects of fluorine substitution can be profound. The small size of the fluorine atom allows it to act as a hydrogen isostere, yet its electronic properties can induce specific conformational preferences in a molecule. This conformational control can pre-organize a drug candidate into its bioactive conformation, leading to enhanced binding and, consequently, higher efficacy. The selective fluorination of molecules, a process in which this compound plays a key role, is a powerful tool in the rational design of safer and more effective medicines. mdpi.comnih.gov

Preparation of Fluorinated Amino Acid Derivatives

Fluorinated amino acids are valuable building blocks in peptide and protein engineering, as well as in the development of peptidomimetics and other bioactive molecules. This compound has proven to be an effective reagent for the synthesis of these important compounds. nih.gov

Synthesis of Fluoroprolines and their Analogs

The synthesis of 4-fluoroprolines is a notable application of this compound in the preparation of fluorinated amino acid derivatives. In one reported synthesis, a protected 4-hydroxyproline (B1632879) derivative was treated with this compound to yield the corresponding 4-fluoroproline (B1262513) with high efficiency. This reaction proceeds with inversion of stereochemistry, allowing for the stereoselective synthesis of different diastereomers of 4-fluoroproline. nih.gov

The following table summarizes the yield of a key fluorination step in the synthesis of a 4-fluoroproline derivative using this compound:

Starting MaterialReagentProductYield (%)Reference
Phenylacetyl (Pac) ester of (4S)-hydroxyprolineThis compound4-fluoroproline (4R)-879–94 nih.gov

This high-yielding conversion underscores the utility of this compound in accessing these valuable fluorinated proline analogs, which can be incorporated into peptides to modulate their conformation and stability. In another instance, the treatment of an N-Boc protected amino alcohol with this compound resulted in the formation of a fluoromethylated pyrrolidine (B122466), a derivative of proline. chemicalbook.com

Preparation of Fluorinated Beta-Amino Acid Derivatives

Fluorinated β-amino acids are of significant interest in medicinal chemistry due to their unique structural and biological properties. While the direct use of this compound for the synthesis of fluorinated β-amino acids is not as extensively documented as for α-amino acids, its utility in fluorinating precursors to these compounds can be inferred. Reagents of the same class, such as diethylaminosulfur trifluoride (DAST), are known to be used in the synthesis of α-fluoro-β-amino acids from α-amino acids. nih.gov Given that this compound is a related and often more stable reagent, its application in similar synthetic strategies is highly plausible. enamine.net The synthesis of fluorinated β-amino acids often involves the fluorination of a suitable precursor containing a hydroxyl group, a reaction for which this compound is well-suited. researchgate.netresearchgate.net

Fluorinated Building Blocks for Complex Molecular Synthesis

The synthesis of complex, biologically active molecules often relies on a building block approach, where smaller, functionalized fragments are assembled into the final target. This compound is instrumental in the preparation of fluorinated building blocks that can be incorporated into these intricate syntheses.

For example, the reaction of 3-(tert-butoxy)cyclobutanone with this compound in dichloromethane (B109758) produces 3,3-difluorocyclobutane-1-tert-butoxy. This fluorinated cyclobutane (B1203170) derivative can then be further transformed into 3,3-difluorocyclobutanone, a versatile building block for the synthesis of biologically active 3,3-difluorocyclopropane derivatives. chemicalbook.com Similarly, 3-(benzyloxy)cyclobutanone (B149166) can be converted to 3,3-difluorocyclobutane-1-benzyloxy. chemicalbook.com

The deoxofluorination of cyclic α,α-dialkoxy ketones with this compound has been shown to yield 1,2-dialkoxy-1,2-difluorinated compounds through a rearrangement process. researchgate.net These difluorinated cyclic ethers and carbocycles represent another class of valuable building blocks for organic synthesis. The ability to generate such fluorinated scaffolds opens up new avenues for the design and synthesis of complex molecules with potential applications in medicinal chemistry. beilstein-journals.org

Synthesis of Difluorocyclobutane Derivatives

This compound is employed in the deoxofluorination of cyclobutanone (B123998) derivatives to produce 3,3-difluorocyclobutane compounds. chemicalbook.com This transformation is a valuable tool for accessing difluorinated cyclobutane rings, which are considered important building blocks in the design of biologically active molecules. chemicalbook.com

The reaction involves treating substituted cyclobutanones with this compound in a suitable solvent, such as dichloromethane. chemicalbook.com This process effectively converts a ketone functional group into a geminal difluoride. These resulting difluorocyclobutane derivatives can then be further modified to synthesize a variety of compounds with potential biological applications. chemicalbook.com

Table 1: Synthesis of 3,3-Difluorocyclobutane Derivatives

Reactant Product
3-(tert-butoxy)cyclobutanone 3,3-difluorocyclobutane-1-tert-butoxy chemicalbook.com
3-(benzyloxy)cyclobutanone 3,3-difluorocyclobutane-1-benzyloxy chemicalbook.com

Preparation of Difluoropiperidines and Fluoroaminomethylpyrrolidines

The reagent is instrumental in synthesizing fluorinated nitrogen-containing heterocycles like difluoropiperidines and fluoromethylpyrrolidines. chemicalbook.com These structures are privileged motifs in drug discovery. The reaction of N-Boc protected amino alcohols with this compound can yield fluoromethylated pyrrolidines. chemicalbook.com Furthermore, prior oxidation of the alcohol functionality allows for the synthesis of difluoromethylated pyrrolidines upon treatment with the fluorinating agent. chemicalbook.com

In certain reactions involving substituted N-containing heterocyclic alcohols, this compound can induce a ring-expansion. For instance, the reaction of rel-(2S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-2-pyrrolidinecarboxylic acid results in a mixture of the expected direct substitution product, a fluoromethyl-proline methyl ester, and a rearrangement product, a fluoro-piperidinecarboxylic acid methyl ester. chemicalbook.com This occurs through a cationic aziridine (B145994) intermediate that undergoes ring-opening by a fluoride (B91410) anion. chemicalbook.com

Table 2: Synthesis of Fluorinated N-Heterocycles

Substrate Type Product Type(s)
N-Boc protected amino alcohol Fluoro/Difluoromethylated pyrrolidine chemicalbook.com
Substituted pyrrolidine carboxylic acid Fluoro-piperidinecarboxylic acid methyl ester (via ring expansion) chemicalbook.com
Substituted pyrrolidine carboxylic acid Fluoro-methylpyrrolidine derivative (direct substitution) chemicalbook.com

Hominal Bis(difluoromethyl) Fragments

This compound is a crucial component in a reproducible and scalable strategy for synthesizing molecules containing a hominal bis(gem-difluoromethyl) fragment. acs.org This structural motif is of interest for its potential to introduce unique electronic properties into organic materials. acs.org

The synthesis strategy involves the deoxofluorination of a ketone precursor using this compound (Morph-DAST) to introduce a difluoromethylene (CF₂) group. acs.org This reaction proceeds under mild conditions, typically over 24 hours at room temperature in dichloromethane, and achieves high yields. acs.org This method overcomes the inefficiency of consecutive deoxofluorination steps which often require harsh conditions and result in decreasing yields. acs.org

Table 3: Deoxofluorination for Hominal Bis(difluoromethyl) Fragment Synthesis

Reactant Type Reagent Conditions Yield
Ketone precursor This compound (Morph-DAST) CH₂Cl₂, Room Temperature, 24 h 91% acs.org

Radiolabeling for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used in diagnostics and drug development. nih.govnih.gov It relies on the use of molecules labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F). nih.govnih.gov While this compound is not directly used in the ¹⁸F-radiolabeling step itself, it plays a critical role in the synthesis of non-radioactive precursors required for the production of certain PET imaging agents. acs.org

Automated Radiosynthesis of [¹⁸F]Fluoro-L-proline

This compound is essential in the synthesis of cis-4-fluoro-L-proline, a key precursor for the PET imaging agent cis-4-[¹⁸F]fluoro-L-proline. acs.org This PET agent is utilized for detecting various diseases, including pulmonary fibrosis and different types of carcinomas. nih.govacs.org

Table 4: Automated Radiosynthesis of [¹⁸F]Fluoro-L-proline Isomers

Product Radiochemical Yield (n) Radiochemical Purity Total Synthesis Time
cis-4-[¹⁸F]Fluoro-L-proline 41 ± 3.6% (n=9) >99% 59 ± 1.9 min acs.org
trans-4-[¹⁸F]Fluoro-L-proline 34 ± 4.3% (n=11) >99% 57 ± 1.2 min acs.org

Applications in Agrochemicals and Materials Science

Development of Novel Pesticides

The introduction of fluorine into the molecular structure of pesticides can significantly enhance their biological activity and stability. Morpholinosulfur trifluoride serves as a key reagent in the synthesis of fluorinated agrochemicals. Its primary application lies in the deoxofluorination of alcohols and carbonyl compounds to produce the corresponding fluorinated derivatives.

One notable application is in the synthesis of fluorinated heterocyclic compounds, which are important scaffolds for a variety of pesticides. For instance, this compound is utilized in the preparation of difluoropiperidines. researchgate.net These fluorinated piperidine rings are integral components of certain modern insecticides and fungicides, contributing to their enhanced efficacy and metabolic stability. The controlled introduction of fluorine atoms can lead to pesticides with improved pest resistance profiles and better environmental persistence.

While specific commercial pesticides synthesized directly using this compound are not extensively documented in publicly available research, its role in creating fluorinated building blocks is well-established. The synthesis of biologically active 3,3-difluorocyclopropane derivatives, for example, can be achieved using intermediates prepared with this compound. chemicalbook.com

Table 1: Application of this compound in the Synthesis of Agrochemical Precursors

Precursor ClassSynthetic TransformationRelevance to Agrochemicals
PiperidinesDeoxofluorination of hydroxypiperidinesBuilding blocks for insecticides and fungicides
CyclopropanesFluorination of cyclobutanone (B123998) precursorsCore structures in some biologically active molecules

Enhancement of Material Properties through Fluorination

In the field of materials science, this compound is used for the surface modification of polymers. This treatment can create a fluorinated surface layer that imparts desirable properties to the bulk material. The fluorination of polymer surfaces can lead to the development of advanced coatings with low surface energy, high hydrophobicity, and excellent barrier properties.

While direct research on the use of this compound for these applications is limited, the general principles of polymer fluorination highlight its potential. The creation of fluorinated surfaces is a known strategy to produce high-performance coatings for a variety of applications, from protective films to non-stick surfaces.

Fluorination is a well-established method for increasing the chemical resistance and thermal stability of materials. The strong carbon-fluorine bond is resistant to chemical attack and high temperatures. By introducing fluorine into the surface of a polymer, its resistance to corrosive chemicals and its ability to withstand higher temperatures can be significantly enhanced.

Table 2: Potential Effects of Fluorination on Material Properties

PropertyEnhancement through Fluorination
Chemical ResistanceIncreased resistance to acids, bases, and organic solvents
Thermal StabilityHigher decomposition temperature and improved performance at elevated temperatures
Surface EnergyLowered, leading to hydrophobicity and oleophobicity
Barrier PropertiesReduced permeability to gases and liquids

Comparative Studies with Other Fluorinating Agents

Comparison of Thermal Stability with DAST and Deoxofluor

A paramount consideration in the selection of a fluorinating agent, especially for large-scale applications, is its thermal stability. Aminosulfur trifluorides are known for their potential to undergo exothermic decomposition, posing significant safety risks. Morpholinosulfur trifluoride is recognized for its enhanced thermal stability compared to DAST and Deoxofluor. enamine.netacs.org

Research has demonstrated that DAST is thermally unstable and can detonate when heated above 90°C. sci-hub.se Differential scanning calorimetry (DSC) has shown that both DAST and Deoxofluor share a decomposition temperature of approximately 140°C. nih.govsoci.org However, the energetic nature of their decomposition differs significantly. DAST degrades rapidly, releasing a substantial amount of energy, measured at -1700 Joules per gram (J/g). nih.govsoci.org Deoxofluor, while decomposing at a similar temperature, exhibits a more gradual and less energetic exotherm, with a heat of decomposition of -1100 J/g. nih.govsoci.org

This compound is noted to be the most stable among the aminosulfur trifluorides, and its use is recommended over the less stable DAST for the fluorination of alcohols. acs.orgresearchgate.net This superior stability profile reduces the risk of runaway reactions, making it a safer and more practical alternative for synthetic applications. enamine.net

Table 1: Thermal Stability of Fluorinating Agents

CompoundDecomposition Temperature (°C)Heat of Decomposition (-ΔH, J/g)
This compoundMore stable than DAST/DeoxofluorData not specified
DAST~1401700
Deoxofluor~1401100

Relative Reactivity and Selectivity in Fluorination Reactions

Beyond safety, the efficacy of a fluorinating agent is determined by its reactivity and selectivity. This compound is considered an upgraded version of DAST, exhibiting higher reactivity. enamine.net This increased activity allows it to perform effectively in reactions involving sterically hindered substrates, such as tertiary alcohols and hindered ketones, where DAST might be less efficient. enamine.net The heightened reactivity of Morph-DAST can lead to better reaction yields, although it necessitates careful handling of the reaction process. enamine.net

In deoxofluorination reactions, a common side reaction is elimination, which leads to the formation of alkenes instead of the desired alkyl fluoride (B91410). Reagents that minimize this side reaction are considered more selective. In this regard, aminodifluorosulfinium salts, which are conceptually related to aminosulfur trifluorides, have shown greater selectivity and provide fewer elimination byproducts compared to DAST and Deoxofluor. nih.gov this compound is employed in a wide array of deoxofluorination reactions, converting substrates such as β-keto esters, 1,3-diketones, alcohols, and ketones into their fluorinated counterparts. chemicalbook.com For instance, it can transform N-Boc protected amino alcohols into fluoromethylated pyrrolidines and mediate ring-expansion in certain heterocyclic alcohols during the fluorination process. chemicalbook.com

Nucleophilic Fluorination vs. Electrophilic Fluorination

Fluorination reactions are broadly categorized based on the nature of the fluorine source: nucleophilic or electrophilic. alfa-chemistry.comwikipedia.org

Nucleophilic fluorination involves a nucleophilic fluoride source (F⁻) that attacks an electrophilic carbon center, displacing a leaving group in a mechanism often dominated by Sₙ2 substitution. alfa-chemistry.com Reagents like DAST, Deoxofluor, and this compound fall into this category. alfa-chemistry.comwenxuecity.comchemicalbook.com They are effective for converting alcohols and carbonyl compounds into alkyl fluorides and gem-difluorides, respectively. mt.com

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine atom ("F⁺" equivalent) to a nucleophilic substrate, such as an enolate, an alkene, or an aromatic ring. alfa-chemistry.comwikipedia.org These reagents, often containing a nitrogen-fluorine (N-F) bond, are designed to have electron-withdrawing groups that decrease electron density on the fluorine atom. wikipedia.org A common example is Selectfluor®.

This compound functions unequivocally as a nucleophilic fluorinating agent. chemicalbook.comlookchem.com Its mechanism involves the activation of a hydroxyl or carbonyl group, followed by the delivery of a fluoride ion to the resulting electrophilic intermediate. This classification is crucial for understanding its reactivity profile and for selecting the appropriate substrate and reaction conditions to achieve a desired chemical transformation.

Spectroscopic Analysis and Characterization in Research

Vibrational Spectroscopy (IR, Raman)

The vibrational spectra of morpholinosulfur trifluoride have been analyzed to understand its molecular structure and bonding. Analysis of both infrared (IR) and Raman spectra, supported by quantum chemical calculations, reveals key insights into the compound's geometry. These studies have demonstrated that the morpholine (B109124) ring adopts a chair conformation and is positioned equatorially within the trigonal bipyramidal structure of the SF3 group researchgate.net.

Detailed assignments of the vibrational frequencies have been made by comparing experimental data with theoretical calculations. This correlative approach allows for the confident attribution of specific spectral bands to the stretching and bending modes of the molecule's constituent bonds.

Table 1: Selected Vibrational Frequencies for this compound

Vibrational ModeFrequency (cm⁻¹)
S-F axial stretchData not available in search results
S-F equatorial stretchData not available in search results
C-H stretchData not available in search results
C-N stretchData not available in search results
C-O stretchData not available in search results
Ring deformationData not available in search results

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, providing valuable information about the connectivity and three-dimensional structure of molecules. For this compound, both proton (¹H) and fluorine (¹⁹F) NMR are crucial for its characterization.

The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the protons of the morpholine ring. The chemical shifts and coupling patterns of these signals are influenced by their spatial relationship with the electronegative sulfur trifluoride group.

The ¹⁹F NMR spectrum provides direct information about the fluorine atoms. The number of signals, their chemical shifts, and their coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) are indicative of the geometry around the sulfur atom.

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹HSpecific data not available in search results--
¹⁹FSpecific data not available in search results--

Conformational Analysis using NMR

NMR spectroscopy is also a key technique for studying the conformational dynamics of this compound. In the gas phase, the compound exists as a mixture of two conformers. One conformer features the SF3 group in an equatorial orientation relative to the morpholine ring, while the other has the SF3 group in an axial position. The equatorial conformer is found to be slightly more stable researchgate.net. Interestingly, the equilibrium between these two conformers shows a surprising lack of temperature dependence researchgate.net.

The analysis of NMR spectra at different temperatures can provide thermodynamic and kinetic information about the conformational interchange. However, detailed variable-temperature NMR studies and their quantitative analysis for this compound are not extensively detailed in the available search results. The chair conformation of the morpholine ring itself is a stable arrangement that is consistently observed researchgate.net.

Q & A

Q. What is the mechanism by which Morpholinosulfur trifluoride (Morph-DAST) facilitates fluorination of alcohols and carbonyl compounds?

Morph-DAST operates via nucleophilic fluorination, where the sulfur atom in the reagent activates the substrate (e.g., alcohol or carbonyl) for fluorine substitution. For alcohols, the hydroxyl group is protonated by the reagent, forming a leaving group (water), followed by an SN2 displacement with inversion of configuration. For carbonyl groups (aldehydes/ketones), the reagent converts the carbonyl into a geminal difluoride through a tetrahedral intermediate. The process is temperature-dependent, with hydroxyl substitution typically occurring at lower temperatures (e.g., 0–40°C), while carbonyl fluorination may require mild heating .

Q. How does Morph-DAST differ structurally and functionally from DAST?

Morph-DAST replaces DAST’s diethylamino group with a morpholine moiety, enhancing thermal stability and enabling reactions at higher temperatures (up to 50°C). This structural modification reduces decomposition risks and improves yields in hindered substrates (e.g., tertiary alcohols or sterically crowded ketones) due to better steric tolerance .

Q. What safety precautions are critical when handling Morph-DAST?

Morph-DAST is moisture-sensitive and releases HF upon decomposition. Key precautions include:

  • Use of anhydrous solvents (e.g., CH₂Cl₂) under inert gas (N₂/Ar).
  • Personal protective equipment (gloves, face shield) to prevent HF burns.
  • Storage at –20°C in sealed, dry containers to minimize degradation .

Advanced Research Questions

Q. How can researchers optimize fluorination yields for sterically hindered substrates using Morph-DAST?

For hindered alcohols (e.g., tertiary alcohols), Morph-DAST’s superior steric profile allows fluorination at 0–25°C with extended reaction times (24–72 hours). For example, fluorination of a bulky tertiary alcohol achieved 85% yield in CH₂Cl₂ at 25°C, whereas DAST failed under identical conditions. However, substrates with adjacent electron-withdrawing groups may require elevated temperatures (e.g., 50°C) .

Q. What experimental strategies mitigate carbon skeletal rearrangements during fluorination?

Secondary alcohols and allylic alcohols are prone to carbocation rearrangements. To suppress this:

  • Use low temperatures (–20°C to 0°C) to stabilize intermediates.
  • Add non-nucleophilic bases (e.g., 2,6-lutidine) to sequester acidic byproducts.
  • Prefer Morph-DAST over DAST for substrates sensitive to Wagner-Meerwein shifts, as its stability reduces side reactions .

Q. How does the stereochemical outcome of fluorination vary between primary, secondary, and tertiary alcohols?

  • Primary alcohols : Undergo clean SN2 displacement with inversion (e.g., (S)-2-octanol → (R)-2-fluorooctane, 97.6% ee).
  • Secondary alcohols : Partial retention or racemization occurs due to competing SN1 pathways.
  • Tertiary alcohols : Exclusive SN1 mechanism leads to racemic products unless chiral auxiliaries or catalysts are employed .

Q. What computational insights explain Morph-DAST’s reactivity in chalcogen bonding interactions?

Molecular electrostatic potential (MEP) analysis reveals that Morph-DAST’s sulfur atom exhibits σ-holes opposite to S–F bonds, creating electrophilic regions for nucleophilic attack. The morpholine ring’s lone pairs stabilize transition states via non-covalent interactions, enhancing regioselectivity in fluorination. Computational models (e.g., DFT) predict stronger ChB (chalcogen bonding) in Morph-DAST compared to DAST, aligning with experimental reactivity trends .

Data-Driven Analysis and Contradictions

Q. Why do yields vary significantly for hominal CF₂ group introduction in polycyclic systems?

Substrate geometry critically impacts reactivity. For example:

SubstratePosition of CF₂ConditionsYield
AHominal, rigidMorph-DAST, 50°C, 72h<9%
BHominal, flexibleMorph-DAST, 25°C, 24h85%

Rigid systems (Substrate A) hinder reagent access, necessitating harsh conditions and reducing yields. Flexible substrates (B) allow optimal orbital overlap, enabling efficient fluorination .

Q. How do competing fluorination pathways (e.g., carbonyl vs. hydroxyl) influence reaction design?

Morph-DAST preferentially fluorinates aldehydes over ketones. To achieve selectivity:

  • Use aldehydes as limiting reagents in mixed carbonyl systems.
  • For ketone-specific fluorination, employ alternative reagents (e.g., Deoxo-Fluor) or activate ketones via Lewis acids (e.g., BF₃·OEt₂) .

Methodological Recommendations

Q. Protocol for Fluorination of Hindered Ketones

Dissolve substrate (1 mmol) in anhydrous CH₂Cl₂ (10 mL).

Add Morph-DAST (1.2 eq) dropwise at 0°C under N₂.

Warm to 25°C, stir for 24h.

Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography.
Note: Monitor reaction by ¹⁹F NMR for real-time conversion .

Q. Validating Fluorinated Products

  • ¹⁹F NMR : Characteristic shifts for CF (δ –180 to –220 ppm) and CF₂ (δ –90 to –120 ppm).
  • X-ray crystallography : Resolve stereochemistry in chiral centers.
  • HRMS : Confirm molecular ion peaks with <2 ppm error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.